

# Camizestrant clinical benefit prior CDK4/6 inhibitor treatment

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Camizestrant

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## Efficacy & Safety Profile: Camizestrant in SERENA-6

This data compares switching to **camizestrant** + CDK4/6 inhibitor versus continuing with an Aromatase Inhibitor (AI) + CDK4/6 inhibitor in patients with emergent ESR1 mutations during first-line treatment [1] [2] [3].

Parameter	Camizestrant + CDK4/6i	AI + CDK4/6i	Result
<b>Primary Efficacy Endpoint</b>			
Median PFS (months)	16.0	9.2	HR: 0.44 (95% CI: 0.31-0.60); p<0.00001 [2]
<b>Patient-Reported Outcomes (PROs)</b>			
Time to Deterioration (TTD) in GHS/QoL (months)	23.0	6.4	HR: 0.53 (95% CI: 0.33-0.82) [2]
TTD in Pain	-	-	HR: 0.57 (95% CI: 0.37-0.86) [1]

Parameter	Camizestrant + CDK4/6i	AI + CDK4/6i	Result
TTD in Physical Functioning	-	-	HR: 0.74 (95% CI: 0.44-1.24) [1]
TTD in Breast Symptoms	-	-	HR: 0.59 (95% CI: 0.28-1.24) [1]
<b>Common All-Cause Adverse Events (Grade ≥3)</b>			
Neutropenia	45%	34%	[2]
Leukopenia	10%	3%	[2]
Anaemia	5%	5%	[2]
Treatment Discontinuation (Due to AE)	1% (Cami), 1% (CDK4/6i)	2% (AI), 1% (CDK4/6i)	[2]

## Detailed Clinical Trial Designs & Methodologies

To help you interpret the data, here are the experimental designs of the key clinical trials that evaluated **camizestrant** in combination with CDK4/6 inhibitors.

### SERENA-6 Phase III Trial (NCT04964934)

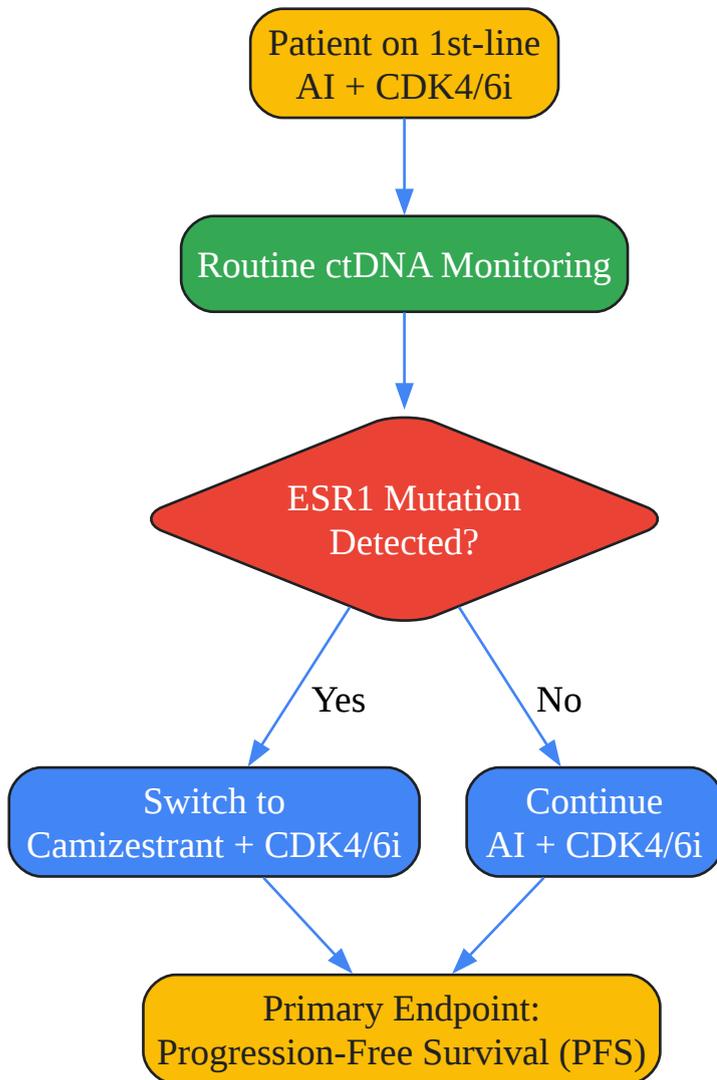
- **Objective:** To evaluate if switching to **camizestrant** from an AI, while continuing the same CDK4/6 inhibitor, upon detection of an ESR1 mutation (without radiological progression), improves outcomes [2] [3].
- **Population:** Adults with HR+/HER2- advanced breast cancer on 1st-line AI + CDK4/6i with an emergent ESR1 mutation detected in ctDNA [2] [3].
- **Intervention:** Switch AI to **camizestrant** (while continuing CDK4/6i: palbociclib, ribociclib, or abemaciclib) [2].
- **Comparator:** Continue with AI + CDK4/6i [2].
- **Primary Endpoint:** **Progression-Free Survival (PFS)** assessed by investigator [2] [3].

- **Key PRO Tools:** EORTC QLQ-C30 (global health status, functioning, symptoms), QLQ-BR23 (breast cancer-specific symptoms), and a Visual Symptom Assessment Questionnaire (VSAQ) [1] [4]. TTD was defined as the time to a confirmed decrease from baseline of  $\geq 10$  points for symptom scales or  $\geq 10$  points for functioning/GHS [1].

## SERENA-1 Phase I Trial (NCT03616587) - Combination Parts

- **Objective:** To assess the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of **camizestrant** combined with different CDK4/6 inhibitors [5].
- **Population:** Women with ER+/HER2- advanced breast cancer, heavily pre-treated (median of 2 prior regimens for advanced disease; 83% had prior CDK4/6i) [5].
- **Intervention:** Oral **camizestrant** (75 mg or 150 mg) combined with standard doses of abemaciclib, palbociclib, or ribociclib [5].
- **Key Assessments:** Safety, PK profiles, drug-drug interactions, and antitumor activity (e.g., Clinical Benefit Rate at 24 weeks (CBR24)) [5].

The following diagram illustrates the transformative treatment strategy and ctDNA-guided design of the SERENA-6 trial.



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## Interpretation of Key Findings for Professionals

- **Overcoming a Key Resistance Mechanism:** The success of SERENA-6 validates the strategy of proactively targeting ESR1 mutations, a recognized driver of resistance to Aromatase Inhibitors, to extend the benefit of first-line CDK4/6 inhibitor-based therapy [2] [6].
- **Consistent Combination Profile:** Data from SERENA-1 indicates that **camizestrant** (75 mg) can be successfully combined with all three widely used CDK4/6 inhibitors (abemaciclib, palbociclib, ribociclib) without clinically meaningful drug-drug interactions, supporting its potential as a new endocrine backbone [5].
- **Patient-Centered Benefits:** Beyond PFS, the significant delay in the deterioration of quality of life, pain, and other symptoms demonstrates that the clinical benefit is meaningful to patients and not

achieved at the cost of tolerability [1] [7].

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